molecular formula C10H5ClFNO B8583490 7-chloro-6-fluoroquinoline-2-carbaldehyde CAS No. 165111-34-2

7-chloro-6-fluoroquinoline-2-carbaldehyde

Cat. No. B8583490
Key on ui cas rn: 165111-34-2
M. Wt: 209.60 g/mol
InChI Key: AQYFLYVSNVPCPO-UHFFFAOYSA-N
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Patent
US05591752

Procedure details

3 g of sodium boron hydride was added to 11.19 g of 7-chloro-6-fluoro-2-formylquinoline obtained in Reference example 2 suspended in 250 ml of methanol and the mixture was stirred at room temperature for 1 hour. After the solvent was removed, the residue was extracted with ice water-methylene chloride and the organic layer was washed with water and dried over anhydrous sodium sulfate. After the solvent was removed, the residue was applied to silica gel column chromatography to obtain 7.84 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11.19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[Na].[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10]([CH:14]=[O:15])=[N:11]2)=[CH:6][C:5]=1[F:16]>CO>[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10]([CH2:14][OH:15])=[N:11]2)=[CH:6][C:5]=1[F:16] |f:0.1,^1:1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
B.[Na]
Name
Quantity
11.19 g
Type
reactant
Smiles
ClC1=C(C=C2C=CC(=NC2=C1)C=O)F
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference example 2
CUSTOM
Type
CUSTOM
Details
After the solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ice water-methylene chloride
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C2C=CC(=NC2=C1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.84 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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